molecular formula C9H7IO3 B14519091 3-Formyl-2-iodophenyl acetate CAS No. 62672-59-7

3-Formyl-2-iodophenyl acetate

Cat. No.: B14519091
CAS No.: 62672-59-7
M. Wt: 290.05 g/mol
InChI Key: TVCCGWJHQOQQEY-UHFFFAOYSA-N
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Description

3-Formyl-2-iodophenyl acetate is an organic compound with the molecular formula C₉H₇IO₃ It is characterized by the presence of a formyl group (–CHO) and an iodine atom attached to a phenyl ring, which is further esterified with an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Formyl-2-iodophenyl acetate typically involves the iodination of a phenyl ring followed by formylation and esterification. One common method includes:

    Iodination: The phenyl ring is iodinated using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide.

    Formylation: The iodinated phenyl ring undergoes a formylation reaction, often using a Vilsmeier-Haack reagent (a combination of DMF and POCl₃).

    Esterification: The formylated compound is then esterified with acetic anhydride in the presence of a catalyst like pyridine.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-Formyl-2-iodophenyl acetate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other nucleophiles in reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Boronic acids, palladium catalysts.

Major Products:

    Oxidation: 3-Carboxy-2-iodophenyl acetate.

    Reduction: 3-Hydroxymethyl-2-iodophenyl acetate.

    Substitution: Various substituted phenyl acetates depending on the nucleophile used.

Scientific Research Applications

3-Formyl-2-iodophenyl acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: It is used in the synthesis of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 3-Formyl-2-iodophenyl acetate largely depends on its chemical reactivity. The formyl group is highly reactive and can participate in various nucleophilic addition reactions. The iodine atom, being a good leaving group, facilitates substitution reactions. These properties make the compound a versatile intermediate in organic synthesis, enabling the formation of a wide range of products through different reaction pathways.

Comparison with Similar Compounds

    2-Iodo-3-methylphenyl acetate: Similar structure but with a methyl group instead of a formyl group.

    3-Formyl-4-iodophenyl acetate: Similar structure but with the iodine atom in a different position.

    2-Bromo-3-formylphenyl acetate: Similar structure but with a bromine atom instead of iodine.

Uniqueness: 3-Formyl-2-iodophenyl acetate is unique due to the combination of its formyl and iodine substituents, which confer distinct reactivity patterns. The presence of the formyl group allows for various functionalization reactions, while the iodine atom facilitates substitution reactions, making it a valuable intermediate in synthetic chemistry.

Properties

CAS No.

62672-59-7

Molecular Formula

C9H7IO3

Molecular Weight

290.05 g/mol

IUPAC Name

(3-formyl-2-iodophenyl) acetate

InChI

InChI=1S/C9H7IO3/c1-6(12)13-8-4-2-3-7(5-11)9(8)10/h2-5H,1H3

InChI Key

TVCCGWJHQOQQEY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC(=C1I)C=O

Origin of Product

United States

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